Isotopic Purity and Labeling Position: Dual-Ring d8 vs. Singly-Labeled Bezafibrate-d4
4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate incorporates eight deuterium atoms distributed equally across two aromatic rings (4× D on the 4-chlorobenzamide ring and 4× D on the 4-chlorobenzoate ring), whereas Bezafibrate-d4 (CAS 1189452-53-6) carries only four deuterium atoms located exclusively on the 4-chlorobenzamide moiety of the fibrate core structure . This positional and quantitative difference means that the d8 compound tracks the N,O-bis-(4-chlorobenzoyl)tyramine impurity pathway specifically, while Bezafibrate-d4 tracks the parent API. No alternative deuterated standard exists that labels both aromatic rings of this bis-acylated impurity scaffold .
| Evidence Dimension | Number and location of deuterium labels |
|---|---|
| Target Compound Data | 8 deuterium atoms (d8); distributed as 4× D on 4-chlorobenzamide ring (positions 2,3,5,6) and 4× D on 4-chlorobenzoate ring (positions 2,3,5,6) |
| Comparator Or Baseline | Bezafibrate-d4: 4 deuterium atoms (d4); located only on 4-chlorobenzamide ring of bezafibrate core. Bezafibrate Impurity 1 (unlabeled): 0 deuterium atoms. |
| Quantified Difference | +8 Da vs. unlabeled (target); +4 Da vs. Bezafibrate-d4 in label count; distinct labeling topology covering two separate aromatic systems vs. one |
| Conditions | Structural elucidation by InChI and SMILES annotation; confirmed across multiple vendor COA specifications |
Why This Matters
A d8 labeling topology covering both aromatic rings provides a unique MS signature that cannot be replicated by any singly-labeled bezafibrate analog, enabling unambiguous SRM channel assignment for impurity-specific quantification without interference from the parent drug ion.
